molecular formula C4H7F2NO2 B2768065 2-(Difluoromethyl)-1,3-dioxolan-2-amine CAS No. 1989659-86-0

2-(Difluoromethyl)-1,3-dioxolan-2-amine

Cat. No.: B2768065
CAS No.: 1989659-86-0
M. Wt: 139.102
InChI Key: JRTDTJPPNNDJIH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-dioxolan-2-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1,3-dioxolan-2-amine typically involves the introduction of the difluoromethyl group into the dioxolane ring. One common method is the difluoromethylation of dioxolane derivatives using difluoromethylating agents such as ClCF2H. This reaction is often carried out under mild conditions, with the presence of a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-dioxolan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while reduction can produce difluoromethyl amines .

Scientific Research Applications

2-(Difluoromethyl)-1,3-dioxolan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-dioxolan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological targets. This can result in various biological effects, including enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • Difluoromethyl phenyl sulfide
  • Difluoromethyl pyrroles
  • Difluoromethylated alkenes

Comparison

2-(Difluoromethyl)-1,3-dioxolan-2-amine is unique due to its dioxolane ring structure, which imparts specific chemical properties not found in other difluoromethylated compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-dioxolan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-3(6)4(7)8-1-2-9-4/h3H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTDTJPPNNDJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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